molecular formula C12H16N2O2 B1175863 (2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide CAS No. 18331-68-5

(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide

Cat. No. B1175863
CAS RN: 18331-68-5
M. Wt: 220.27 g/mol
InChI Key:
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Description

The compound belongs to a class of chemicals known for their varied applications in medicinal chemistry and materials science due to their unique structural features and chemical reactivity. These compounds typically feature an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom, also possessing additional substituents that can significantly alter their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of acetamide derivatives, including those related to "(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide," often involves acylation reactions, where an acyl group is introduced to an amine. For example, N-benzyl-2-cyano-2-(hydroxyimino)acetamide synthesis exhibits the potential complexity and specificity of synthesizing substituted acetamides, involving key steps like acylation, reduction, and sometimes specific rearrangements to achieve the desired product (Darling & Chen, 1978).

Scientific Research Applications

Chemoselective Synthesis

The chemoselective synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, involves the monoacetylation of the amino group of 2-aminophenol. This process utilizes immobilized lipase as the catalyst and studies various acyl donors, with vinyl acetate emerging as the most effective due to its irreversibility in the reaction. The study explores different parameters like agitation speed, solvent, catalyst loading, mole ratio, and temperature to optimize the process. The reaction follows a kinetically controlled synthesis with a ternary complex model, indicating inhibition by vinyl acetate based on Lineweaver–Burk plots (Magadum & Yadav, 2018).

Metabolic Pathways in Herbicides

Research on the metabolism of chloroacetamide herbicides in liver microsomes of rats and humans reveals significant insights into their carcinogenic pathways. The study examines the metabolic transformation of compounds like acetochlor and metolachlor into specific intermediates, highlighting the role of cytochrome P450 isoforms in this process. This understanding can help in assessing the risks associated with these herbicides and developing safer alternatives (Coleman et al., 2000).

Antioxidant Properties

The synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and their evaluation for antioxidant activity present a promising area of research. These compounds exhibit considerable antioxidant activity, comparable to standards, with certain derivatives showing remarkable activity at low concentrations. This suggests potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Future Directions

The future directions of “(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide” are not clear from the available resources. As it’s used for proteomics research , it may have potential applications in understanding protein function and interactions.

properties

IUPAC Name

(2E)-N-(4-butylphenyl)-2-hydroxyiminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13-16/h5-9,16H,2-4H2,1H3,(H,14,15)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMHNPKUEJCKLX-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)NC(=O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide

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